methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, a thiazole ring, and various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents.
Scientific Research Applications
Methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are used in various therapeutic applications.
Coumarin Derivatives: Compounds with a coumarin core, known for their anticoagulant and antimicrobial properties.
Imidazole Derivatives: Compounds containing the imidazole ring, which have significant antimicrobial and antifungal activities.
Uniqueness
Methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Biological Activity
The compound methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The key steps often include:
- Formation of the thiazole ring : Utilizing thioamide derivatives and appropriate alkylating agents.
- Chromeno-pyrrole integration : Achieved through cyclization reactions involving substituted phenols and pyrrole derivatives.
- Final esterification : Converting the acid to the methyl ester using methyl iodide or similar reagents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar thiazole-containing compounds. For instance, derivatives have shown significant inhibitory effects against a range of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM for some derivatives .
Table 1: Antimicrobial Activity of Related Thiazole Compounds
Compound | Target Organism | MIC (μM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3c | E. coli | 0.25 |
3f | S. aureus | 0.30 |
These findings suggest that the thiazole moiety enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). Results indicated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential as anticancer agents .
Table 2: Cytotoxicity Results
Compound | Cell Line | IC50 (μM) |
---|---|---|
3g | HaCat | >100 |
3c | Balb/c 3T3 | 50 |
The mechanism by which these compounds exert their biological effects often involves interaction with key microbial enzymes or cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies have shown that these compounds can bind effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions typically involve hydrogen bonds and hydrophobic interactions with amino acid residues in the active site .
- Glucosamine-6-phosphate Synthase Inhibition : Some derivatives have been identified as potent inhibitors of glucosamine-6-phosphate synthase, an enzyme critical for bacterial cell wall biosynthesis . This inhibition leads to impaired cell wall formation and ultimately bacterial death.
Study on Antibacterial Activity
A study published in a peer-reviewed journal evaluated a series of thiazole derivatives against various pathogens. The most active compound demonstrated a strong correlation between structural features and antimicrobial efficacy, suggesting that modifications to the thiazole ring could enhance activity against resistant strains .
Anticancer Potential
A separate investigation focused on the anticancer properties of a related compound revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that structural analogs may also possess similar mechanisms worth exploring further .
Properties
Molecular Formula |
C26H20N2O6S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 2-[3,9-dioxo-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20N2O6S/c1-4-12-33-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)34-22(19)24(30)28(20)26-27-14(2)23(35-26)25(31)32-3/h4-11,13,20H,1,12H2,2-3H3 |
InChI Key |
GDGDOILIESTIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC=C)C(=O)OC |
Origin of Product |
United States |
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